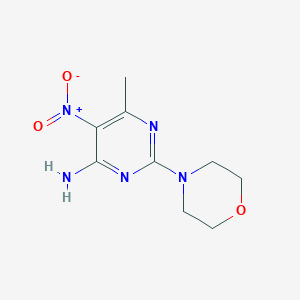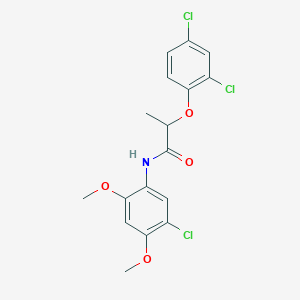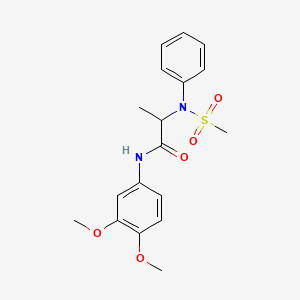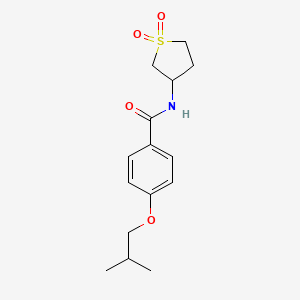
6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Descripción general
Descripción
6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as MPA, is a compound with potential therapeutic applications in the field of cancer research. MPA has been shown to inhibit the growth of tumor cells and has been studied extensively in vitro and in vivo.
Aplicaciones Científicas De Investigación
6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. This compound has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine is not fully understood. However, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting the activity of thymidylate synthase, this compound prevents the synthesis of DNA, which ultimately leads to the death of tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in tumor cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important because tumors require a blood supply in order to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying the biology of cancer cells. However, one limitation of using this compound is that it is toxic to normal cells as well as cancer cells. This can make it difficult to use in experiments where normal cells are also present.
Direcciones Futuras
There are a number of future directions for research on 6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One area of interest is the development of new derivatives of this compound that are more potent and selective than the original compound. Another area of interest is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are interested in studying the effects of this compound on different types of cancer cells and in different animal models.
Propiedades
IUPAC Name |
6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-6-7(14(15)16)8(10)12-9(11-6)13-2-4-17-5-3-13/h2-5H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISBGOZBQXAXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-benzyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3970595.png)
![17-(5-acetyl-2-methoxyphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970612.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3970615.png)

![4-bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3970628.png)
![6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3970646.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3970654.png)
![2-{[benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride](/img/structure/B3970666.png)
![{4'-[1-(dimethylamino)ethyl]biphenyl-2-yl}methanol](/img/structure/B3970669.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine](/img/structure/B3970687.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3970694.png)

![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)